Isolicoflavonol

Descripción general

Descripción

Isolicoflavonol: is a naturally occurring flavonol, a type of flavonoid, which is found in various plants, particularly in licorice (Glycyrrhiza species). It is known for its potential pharmacological properties, including its ability to inhibit human carboxylesterase 2 (hCES2A), an enzyme involved in drug metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isolicoflavonol can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the use of flavonoid precursors, which undergo hydroxylation and prenylation reactions to form this compound . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods: The industrial production of this compound involves extraction from natural sources such as licorice. The process includes extraction, separation, and purification steps to isolate the compound in its pure form . Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Isolicoflavonol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonols .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Flavonoid Studies

- Isolicoflavonol serves as a model compound to investigate the chemical behavior of flavonoids. Its unique hydroxyl and methoxy group arrangements allow researchers to study structure-activity relationships within this compound class.

Antioxidant Properties

- Studies have demonstrated that this compound exhibits natural antioxidant properties, effectively scavenging free radicals and potentially contributing to the prevention of chronic diseases related to oxidative stress.

Biological Applications

Inhibition of Human Carboxylesterase 2 (hCES2A)

- This compound has been identified as a potent inhibitor of hCES2A, an enzyme involved in drug metabolism. This inhibition can enhance the bioavailability and efficacy of certain drugs while mitigating intestinal toxicity associated with chemotherapy agents like irinotecan.

Anti-inflammatory and Antioxidant Effects

- The compound has shown promise in reducing inflammation by inhibiting inflammatory mediators such as cytokines. Its antioxidant capabilities further protect cells from oxidative damage, which is crucial in managing neurodegenerative diseases like Alzheimer's and Parkinson's.

Tyrosinase Inhibition

- This compound significantly inhibits tyrosinase activity, impacting skin pigmentation processes. This property positions it as a candidate for cosmetic applications aimed at skin lightening and pigmentation disorders.

Medical Applications

Cancer Therapy

- The anti-angiogenic properties of this compound suggest its potential use in developing therapies for cancer. By inhibiting new blood vessel formation, it may impede tumor growth and metastasis.

Management of Estrogen-Dependent Conditions

- As a potent aromatase inhibitor, this compound may be beneficial in treating conditions such as breast cancer, endometriosis, and uterine fibroids by regulating estrogen biosynthesis.

Antiviral and Antibacterial Properties

- Research indicates that this compound possesses antiviral and antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in infectious disease management.

Industrial Applications

Cosmetic Industry

- Due to its antioxidant properties and ability to inhibit tyrosinase, this compound is being explored for use in cosmetic products aimed at skin health and pigmentation control.

Natural Health Products

- The compound is also being considered in the formulation of dietary supplements and natural health products due to its wide-ranging biological activities.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Inhibition of hCES2A | This compound significantly inhibited hCES2A activity in vitro. | Potential enhancement of drug efficacy while reducing side effects in chemotherapy. |

| Anti-inflammatory Effects | Demonstrated reduction in pro-inflammatory cytokines in cellular models. | Suggests therapeutic applications for inflammatory diseases. |

| Tyrosinase Activity | Inhibition of tyrosinase was observed at varying concentrations. | Potential use in skin whitening formulations. |

Mecanismo De Acción

Isolicoflavonol exerts its effects through various mechanisms, including:

Molecular Targets:

- Inhibits human carboxylesterase 2 (hCES2A), which plays a key role in drug metabolism .

- Targets oxidative enzymes, reducing oxidative stress and related downstream responses .

Pathways Involved:

- Modulates the activity of enzymes involved in oxidative stress and inflammation.

- Interacts with molecular pathways related to drug metabolism and detoxification .

Comparación Con Compuestos Similares

Isolicoflavonol is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Glycyrrhiza flavonol A: Another flavonol found in licorice with similar pharmacological properties.

Dodoviscin I: A flavonoid with potential antibacterial properties.

Kaempferol: A well-known flavonoid with antioxidant and anti-inflammatory properties.

Quercetin: A widely studied flavonoid with various health benefits, including antioxidant and anti-inflammatory effects.

Actividad Biológica

Isolicoflavonol, a naturally occurring flavonol predominantly found in licorice (Glycyrrhiza species), has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

Overview of this compound

This compound (C20H18O6) is classified as a flavonoid, a group known for their antioxidant properties. It is primarily noted for its ability to interact with various enzymes and cellular pathways, suggesting potential therapeutic applications.

- Inhibition of Human Carboxylesterase 2 (hCES2A) :

- Aromatase Inhibition :

- Anti-inflammatory Effects :

- Antioxidant Activity :

Biological Activities

Case Study: Anti-cancer Properties

A study investigating the anti-cancer effects of this compound found that it significantly inhibited the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. The compound was particularly effective against various types of cancer cells at concentrations ranging from 10 to 100 µM .

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and potential as a drug delivery enhancer due to its interaction with metabolic enzymes like hCES2A .

Applications

-

Pharmaceuticals :

- Due to its ability to modulate drug metabolism and exert anti-cancer effects, this compound is being explored as a potential adjunct therapy in cancer treatment protocols.

-

Cosmetics :

- Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress-related skin damage.

-

Nutraceuticals :

- This compound's health benefits suggest its potential use in dietary supplements aimed at promoting overall health and wellness.

Propiedades

IUPAC Name |

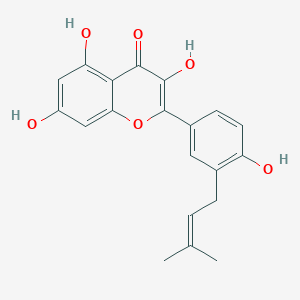

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCKDCPTJAQQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317129 | |

| Record name | Isolicoflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94805-83-1 | |

| Record name | Isolicoflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolicoflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isolicoflavonol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355E7H7EHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Isolicoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of isolicoflavonol?

A1: this compound has demonstrated several promising biological activities, including:

- Aromatase inhibition: this compound potently inhibits aromatase, an enzyme crucial for estrogen biosynthesis. [] This finding suggests potential applications in treating estrogen-dependent conditions.

- Anti-angiogenic activity: Research indicates that this compound can inhibit angiogenesis (formation of new blood vessels) in a zebrafish model. [] This property makes it a potential candidate for developing anti-cancer therapies.

- Anti-inflammatory activity: Metabolomics studies suggest that this compound, among other compounds, may contribute to the anti-inflammatory properties of licorice. []

Q2: Which plant species are good sources of this compound?

A2: this compound has been isolated and identified in several plant species, including:

- Licorice (Glycyrrhiza species): this compound is considered a key bioactive constituent of licorice, particularly in Glycyrrhiza inflata and Glycyrrhiza uralensis. [, , , ]

- Broussonetia papyrifera: This plant is another notable source of this compound. [, ]

- Morus cathayana: this compound has been isolated from the stem bark of this plant. []

Q3: How does this compound exert its inhibitory effect on human carboxylesterase 2A (hCES2A)?

A3: While research highlights this compound's inhibitory activity against hCES2A, [] the specific mechanism of action requires further investigation. Determining whether it acts as a competitive, non-competitive, or mixed inhibitor, and understanding its binding site on hCES2A, will be crucial for understanding its full therapeutic potential.

Q4: What are the potential applications of this compound based on its biological activities?

A4: Based on its diverse biological activities, this compound holds potential therapeutic applications in various areas:

- Cancer therapy: Its anti-angiogenic properties could be harnessed to develop novel anti-cancer drugs. []

- Estrogen-dependent conditions: As an aromatase inhibitor, this compound might find applications in treating conditions like breast cancer, endometriosis, and uterine fibroids. []

- Inflammatory diseases: Its potential anti-inflammatory effects suggest possible applications in managing inflammatory conditions. []

- Hyperlipidemia: Computational studies propose that it might act as an LXRβ agonist, opening avenues for developing novel anti-hyperlipidemia drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.